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molecular formula C13H12 B165694 4-Methylbiphenyl CAS No. 644-08-6

4-Methylbiphenyl

Cat. No. B165694
M. Wt: 168.23 g/mol
InChI Key: ZZLCFHIKESPLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560582B2

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (4.5 mg, 0.015 mmol, 1.5 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), additive (3.0 mmol), and 4-chlorotoluene (0.12 mL, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (2 mL) was added through a rubber septum. The reaction mixture was stirred at room temperature for 20 hours. The reaction mixture was then diluted with ethyl acetate (30 mL) and poured into a separatory funnel. The mixture was washed with 2.0M NaOH (20 mL), followed by brine (20 mL). The organic layer was submitted for GC analysis giving the results tabulated below.
Quantity
4.5 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C)(C)C.[OH-].[OH-].[C:24]1([B+2])C=CC=CC=1.ClC1C=CC(C)=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:24][C:15]1[CH:14]=[CH:13][C:12]([C:7]2[CH:6]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:17][CH:16]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
4.5 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
183 mg
Type
reactant
Smiles
[OH-].[OH-].C1(=CC=CC=C1)[B+2]
Name
Quantity
0.12 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
2.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried resealable Schlenk tube
CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
was added through a rubber septum
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
The mixture was washed with 2.0M NaOH (20 mL)
CUSTOM
Type
CUSTOM
Details
giving the results

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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